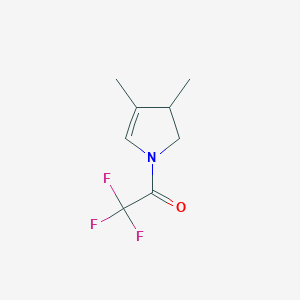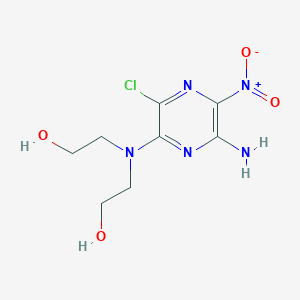
2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is a chemical compound with a complex structure that includes amino, chloro, and nitro functional groups attached to a pyrazine ring
Méthodes De Préparation
The synthesis of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of amino, chloro, and nitro groups through substitution reactions using reagents like ammonia, chlorine, and nitric acid under controlled conditions.
Attachment of Diethanol Groups: This step involves the reaction of the functionalized pyrazine with diethanolamine under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazine derivatives with amino, chloro, and nitro groups. Compared to these compounds, 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is unique due to the presence of diethanol groups, which may enhance its solubility and reactivity. Examples of similar compounds include:
- 2-Amino-6-chloro-3-nitropyridine
- 2-Amino-5-chloro-3-nitropyridine
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Propriétés
Numéro CAS |
88793-45-7 |
|---|---|
Formule moléculaire |
C8H12ClN5O4 |
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H12ClN5O4/c9-5-7(13(1-3-15)2-4-16)12-6(10)8(11-5)14(17)18/h15-16H,1-4H2,(H2,10,12) |
Clé InChI |
QYLSTKQFYNUKCI-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


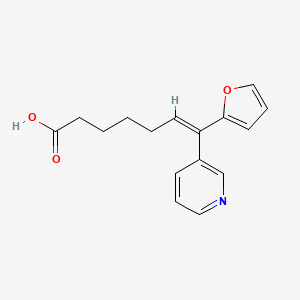
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
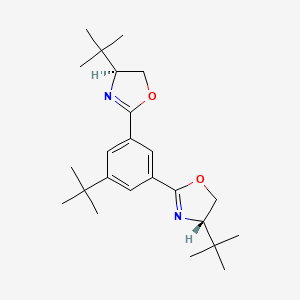
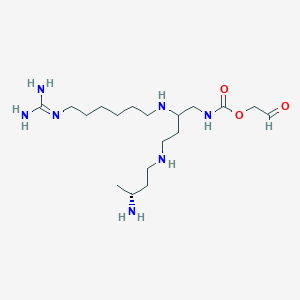
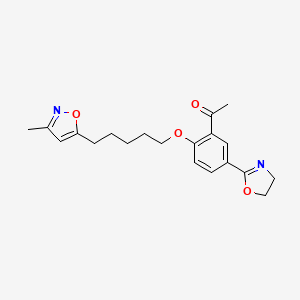
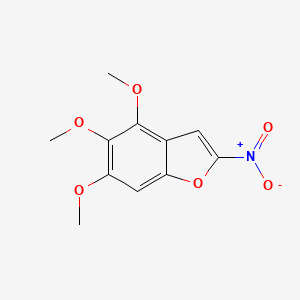

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
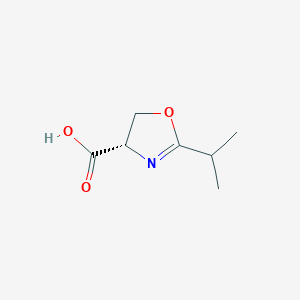

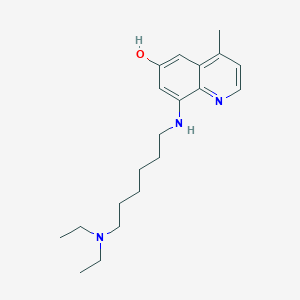
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

